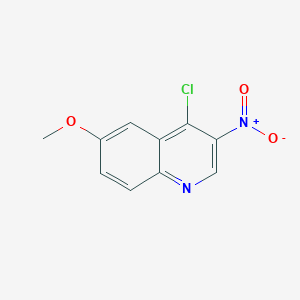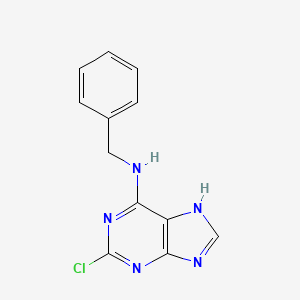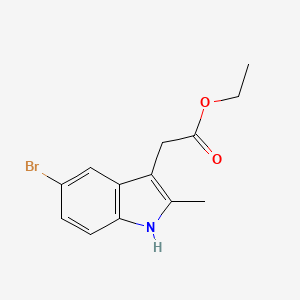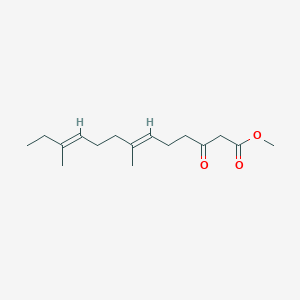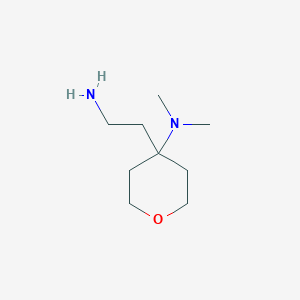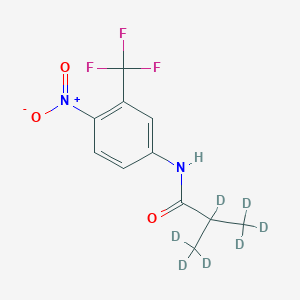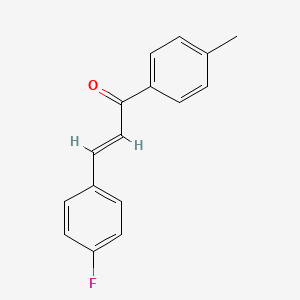
4-Fluoro-4'-methylchalcone
Overview
Description
4-Fluoro-4’-methylchalcone is a chemical compound belonging to the chalcone family, characterized by the presence of a fluorine atom and a methyl group on the aromatic rings. Chalcones are a type of flavonoid with a wide range of biological activities, making them significant in various fields of research and industry . The molecular formula of 4-Fluoro-4’-methylchalcone is C16H13FO, and it has a molecular weight of 240.27 g/mol .
Mechanism of Action
Target of Action
4-Fluoro-4’-methylchalcone, a derivative of chalcone, has been found to exhibit a variety of pharmacological activities. The primary targets of 4-Fluoro-4’-methylchalcone are enzymes, cancer cell lines, and pathological microorganisms . It has been reported that chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways .
Mode of Action
The mode of action of 4-Fluoro-4’-methylchalcone involves its interaction with these targets. The presence of the reactive α,β-unsaturated system in the chalcone’s rings allows 4-Fluoro-4’-methylchalcone to exhibit different potential pharmacological properties . By interacting with its targets, 4-Fluoro-4’-methylchalcone can inhibit enzymes, control a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
4-Fluoro-4’-methylchalcone affects various biochemical pathways. As a derivative of chalcone, it plays a significant role in the flavonoid biosynthetic pathway . Its interaction with its targets can lead to changes in these pathways, resulting in its various pharmacological effects .
Result of Action
The molecular and cellular effects of 4-Fluoro-4’-methylchalcone’s action are diverse due to its ability to modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification . These effects contribute to its various pharmacological properties, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-Fluoro-4’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually include:
Reagents: 4-fluorobenzaldehyde and 4-methylacetophenone
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.
Chemical Reactions Analysis
4-Fluoro-4’-methylchalcone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the fluorine and methyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents
Major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
4-Fluoro-4’-methylchalcone can be compared with other chalcones such as:
4-Methylchalcone: Lacks the fluorine atom, resulting in different biological activities and lower lipophilicity.
4-Fluorochalcone: Lacks the methyl group, affecting its reactivity and biological properties.
4-Hydroxy-4’-methylchalcone: Contains a hydroxyl group, which can enhance its antioxidant activity.
The unique combination of the fluorine and methyl groups in 4-Fluoro-4’-methylchalcone provides a distinct set of properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPODNGYDYQLY-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-38-3 | |
| Record name | 4-Fluoro-4'-methylchalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)
